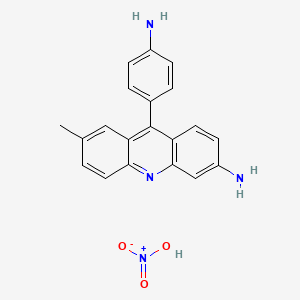
Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy
概要
説明
JG-365は、HIVプロテアーゼ阻害剤としての役割で知られる化合物です。 これは主に、HIV-1プロテアーゼ酵素の阻害を研究するための科学研究で使用されており、この酵素はHIVウイルスの成熟と複製に不可欠です .
準備方法
合成経路と反応条件: JG-365の合成は、モジュール式の化学合成技術を伴います。このプロセスには、複数のペプチドセグメントを組み合わせることで最終化合物を作成することが含まれます。 合成戦略は、C末端(Arg)nタグの溶解性向上特性と、HIV-1ウイルス成熟中のGag-Polポリタンパク質の自己処理という生物学的現象を利用しています .
工業生産方法: JG-365の工業生産は、主に研究目的で使用されているため、一般的に報告されていません。 この化合物は、高度なペプチド合成技術を用いて研究所で合成されています .
化学反応の分析
反応の種類: JG-365は、次のような様々な化学反応を起こします。
酸化: この化合物は、特にヒドロキシル基で酸化反応を起こす可能性があります。
還元: カルボニル基で還元反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応によって生成される主な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります .
4. 科学研究の応用
JG-365は、科学研究、特に以下の分野で広く使用されています。
化学: ペプチド合成とプロテアーゼ阻害の研究におけるモデル化合物として役立ちます。
生物学: 研究者は、JG-365を使用して、HIV-1プロテアーゼ阻害のメカニズムとそのウイルス複製への影響を調査しています。
医学: この化合物は、HIV感染症の治療における潜在的な治療用途について研究されています。
産業: JG-365は工業用途では広く使用されていませんが、その合成技術は、ペプチド合成と医薬品開発の進歩に貢献しています
科学的研究の応用
JG-365 is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying peptide synthesis and protease inhibition.
Biology: Researchers use JG-365 to investigate the mechanisms of HIV-1 protease inhibition and its effects on viral replication.
Medicine: The compound is studied for its potential therapeutic applications in treating HIV infections.
Industry: While not widely used in industrial applications, JG-365’s synthesis techniques contribute to advancements in peptide synthesis and drug development
作用機序
JG-365は、HIV-1プロテアーゼ酵素を阻害することでその効果を発揮します。この化合物は、酵素の活性部位に結合し、ウイルス成熟に不可欠なGag-Polポリタンパク質の切断を阻止します。 この阻害は、HIVウイルスの複製サイクルを妨げ、感染性を低下させます .
類似の化合物:
MVT-101: 同様の作用機序を持つ別のHIVプロテアーゼ阻害剤。
サキナビル: 臨床現場で使用されているよく知られたHIVプロテアーゼ阻害剤。
リトナビル: HIV治療の併用療法で使用される別のプロテアーゼ阻害剤
JG-365の独自性: JG-365は、その特定の結合親和性と構造的特徴により、HIV-1プロテアーゼ活性部位内の分子相互作用についての洞察を提供します。 そのモジュール式の合成アプローチも、他の阻害剤とは異なる点です .
類似化合物との比較
MVT-101: Another HIV protease inhibitor with a similar mechanism of action.
Saquinavir: A well-known HIV protease inhibitor used in clinical settings.
Ritonavir: Another protease inhibitor used in combination therapies for HIV treatment
Uniqueness of JG-365: JG-365 is unique due to its specific binding affinity and structural characteristics, which provide insights into the molecular interactions within the HIV-1 protease active site. Its modular synthesis approach also distinguishes it from other inhibitors .
特性
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28?,29-,30-,31-,32-,33?,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOXWVYKMFPFPL-AIVXTZMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132748-20-0 | |
| Record name | JG 365 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132748200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-](/img/structure/B1672751.png)
![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B1672752.png)











